EHop-016

Rac1 Inhibition Cancer Metastasis Potency Comparison

EHop-016 delivers 100-fold greater potency (IC50 1.1 μM) than NSC23766 against Rac1/3 with a defined selectivity window (Rac-specific at ≤5 μM). It offers validated oral bioavailability (26-40%), linear pharmacokinetics, and proven in vivo anti-metastatic efficacy at >10 mg/kg without overt toxicity. Choose EHop-016 for definitive Rac GTPase studies—avoid weaker, less selective inhibitors that confound results. Ideal for cancer migration/invasion assays and in vivo metastasis models.

Molecular Formula C25H30N6O
Molecular Weight 430.5 g/mol
Cat. No. B607278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEHop-016
SynonymsEHop016;  EHop-016;  EHop 016;  EHOP016;  EHOP-016;  EHOP 016.
Molecular FormulaC25H30N6O
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51
InChIInChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29)
InChIKeyAFTZZRFCMOAFCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EHop-016 for Rac1/3 Inhibition: A High-Potency Small Molecule Probe for Metastasis Research


EHop-016 (CAS 1380432-32-5) is a carbazole-derived small molecule Rac GTPase inhibitor, developed through structure-based optimization of the first-generation Rac inhibitor NSC23766. It was specifically designed to overcome the potency limitations of NSC23766 in cells with high endogenous Rac activity [1]. EHop-016 inhibits Rac1 activity in metastatic breast cancer cells (MDA-MB-435 and MDA-MB-231) with an IC50 of 1.1 μM, and exhibits comparable potency against Rac3 [2]. Its primary mechanism involves disrupting the interaction between Rac and the guanine nucleotide exchange factor (GEF) Vav2, thereby preventing Rac activation and subsequent downstream signaling [3].

Why EHop-016 Cannot Be Replaced by Generic Rac Inhibitors


Selecting a Rac inhibitor for experimental or translational research requires careful consideration of potency, target selectivity, and mechanism of action. First-generation inhibitors like NSC23766, which target Rac-GEF interactions, exhibit insufficient potency (IC50 ~50 μM) to effectively suppress the elevated Rac activity characteristic of metastatic cancer cells [1]. In contrast, EHop-016 was engineered to address this critical limitation, demonstrating ~100-fold greater potency and enabling effective Rac inhibition at therapeutically relevant concentrations [2]. More recent dual Rac/Cdc42 inhibitors, such as MBQ-167, offer even higher potency (IC50 ~100 nM), but their broader target profile may confound experiments designed to isolate Rac-specific effects. Substituting EHop-016 with a less potent or less selective compound can lead to failed target engagement, misleading negative results, and ultimately, wasted research resources [3].

EHop-016 Quantitative Differentiation Evidence Guide


EHop-016 Demonstrates 100-Fold Greater Potency Than NSC23766 in Rac1 Inhibition

EHop-016 was developed to overcome the potency limitations of its parent compound, NSC23766. In a direct comparison, EHop-016 inhibited Rac activity in MDA-MB-435 metastatic breast cancer cells with an IC50 of 1.1 μM, whereas NSC23766 had an IC50 of ~50 μM [1]. This represents an approximately 100-fold improvement in inhibitory potency. This differential is critical because NSC23766 fails to effectively inhibit Rac activity in cells with high endogenous Rac activation, limiting its utility in metastatic cancer models [2].

Rac1 Inhibition Cancer Metastasis Potency Comparison

EHop-016 Exhibits Defined Selectivity for Rac1/3 Over Cdc42 at <5 μM

EHop-016 maintains specificity for Rac1 and Rac3 at concentrations ≤5 μM. At higher concentrations (10 μM), it also inhibits the closely related Rho GTPase Cdc42, but does not affect RhoA [1]. In contrast, the more potent dual inhibitor MBQ-167 is designed to inhibit both Rac (IC50=103 nM) and Cdc42 (IC50=78 nM) across its active concentration range [2]. This distinction allows researchers to choose EHop-016 when Rac-specific inhibition is required, avoiding the confounding effects of Cdc42 inhibition that occur with dual-target probes.

Rac Selectivity Cdc42 Off-Target Effects

EHop-016 Mechanistically Inhibits the Oncogenic Vav2-Rac Interaction

EHop-016 is the first small molecule demonstrated to inhibit the activation of Rac by the oncogenic GEF Vav. In MDA-MB-435 cells, EHop-016 (2-5 μM) inhibits the association of active Vav2 with a nucleotide-free Rac1(G15A) mutant by approximately 45% . Importantly, this inhibition is GEF-selective; EHop-016 does not affect the association of the Rac-GEF Tiam1 with Rac1 at similar concentrations [1]. This mechanism is distinct from that of EHT1864, which binds directly to Rac GTPases and inhibits nucleotide binding (Kd values: 40-250 nM) [2]. The Vav2-specific mechanism of EHop-016 may be particularly relevant in cancers where Vav2 is overexpressed or hyperactivated.

Vav2 GEF Protein-Protein Interaction

EHop-016 Demonstrates In Vivo Efficacy at 25 mg/kg, Reducing Tumor Growth and Metastasis

In a nude mouse model of experimental metastasis, intraperitoneal administration of EHop-016 at 25 mg/kg body weight (BW) significantly reduced mammary fat pad tumor growth, metastasis to distant organs, and angiogenesis [1]. The study further quantified that EHop-016 at this dose resulted in an approximately 90% reduction in tumor growth and metastasis [2]. At the same 25 mg/kg dose, plasma levels of EHop-016 were detectable at 17-23 ng/mL at 12 hours post-administration [1]. Importantly, treatment did not affect mouse body weight or gross phenotype, indicating a lack of overt toxicity at efficacious doses [3]. In contrast, the parent compound NSC23766 has not demonstrated comparable in vivo efficacy in metastatic cancer models.

In Vivo Efficacy Breast Cancer Metastasis Angiogenesis

EHop-016 Exhibits Modest Oral Bioavailability, Defining Its Optimal Route of Administration

A dedicated pharmacokinetic study in nude mice characterized the plasma profile of EHop-016 following intraperitoneal (IP) and oral (PO) administration at 10, 20, and 40 mg/kg BW [1]. The elimination half-life (t1/2) ranged from 3.8-5.7 hours for IP dosing and 3.4-26.8 hours for PO dosing. The relative oral bioavailability ranged from 26% to 40% [1]. This indicates that while EHop-016 is orally bioavailable, its exposure is significantly lower than via IP injection. This contrasts with more recently developed analogs like MBQ-167, which were specifically optimized for improved oral bioavailability [2].

Pharmacokinetics Bioavailability Oral Administration

EHop-016 Demonstrates a Favorable Acute Safety Profile in Preclinical Models

In the reported in vivo efficacy studies, EHop-016 administration (at doses up to 25 mg/kg BW) had no effect on mouse body weight or gross phenotype, indicating that the compound did not exert overt toxic effects in athymic nude mice [1]. Furthermore, at effective cellular concentrations (<5 μM), EHop-016 does not affect the viability of non-transformed mammary epithelial cells (MCF-10A) and reduces viability of metastatic MDA-MB-435 cells by only ~20%, demonstrating a degree of cellular selectivity [2]. This contrasts with higher concentrations (>10 μM) where effects on cell viability become more pronounced [3]. This defined therapeutic window is a key practical consideration for experimental design.

Toxicity Safety Profile In Vivo Tolerability

EHop-016: Optimal Research and Preclinical Application Scenarios


In Vitro Studies of Rac1/3-Specific Signaling in Metastatic Cancer Cells

EHop-016 is the preferred probe for dissecting Rac1/3-specific pathways in metastatic breast and other cancer cell lines (e.g., MDA-MB-435, MDA-MB-231). Its 100-fold greater potency over NSC23766 [1] ensures effective target engagement in cells with high endogenous Rac activity. At concentrations ≤5 μM, it provides a clean Rac-specific inhibition window without affecting the related Cdc42 GTPase [2]. This enables researchers to confidently attribute observed effects on lamellipodia formation, PAK1 activity, and cell migration to Rac1/3 inhibition [3].

In Vivo Preclinical Models of Breast Cancer Metastasis and Angiogenesis

EHop-016 is validated for in vivo use in nude mouse models of experimental metastasis. Dosing at 25 mg/kg BW (IP) has been shown to significantly reduce mammary fat pad tumor growth, metastasis to distant organs, and angiogenesis by approximately 90% [1], without causing overt toxicity [2]. Its defined pharmacokinetic profile (t1/2 3.8-5.7h IP, 26-40% oral bioavailability) [3] allows for rational design of dosing regimens. Researchers should note that IP administration is recommended over oral gavage for achieving consistent systemic exposure [3].

Studies of the Vav2-Rac Oncogenic Signaling Axis

EHop-016 is uniquely suited for investigations focused on the Vav2-Rac interaction, as it is the first small molecule shown to inhibit this specific protein-protein interaction [1]. In cells with high Vav2 activity, EHop-016 (2-5 μM) disrupts Vav2 binding to Rac, reducing the association by approximately 45% [2]. This GEF-selectivity (it does not inhibit Tiam1-Rac binding) [3] makes EHop-016 the definitive tool for studying Vav2-driven oncogenic signaling, a pathway implicated in aggressive breast cancers.

Studies of Tumor Microenvironment Modulation and Immune Cell Function

Recent evidence demonstrates that EHop-016 exerts effects beyond the cancer cell itself. In preclinical breast cancer models, EHop-016 treatment significantly decreased plasma and tumor microenvironment levels of the proinflammatory cytokine Interleukin-6 (IL-6) [1]. Furthermore, EHop-016 was shown to inhibit Rac activation, migration, and phagocytosis in macrophages without affecting their viability [2]. This makes EHop-016 a valuable tool for exploring the role of Rac signaling in tumor-associated macrophages and the broader immunosuppressive tumor microenvironment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for EHop-016

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.